cis-2-Octene

Catalog No.
S626747
CAS No.
111-67-1
M.F
C8H16
M. Wt
112.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-2-Octene

CAS Number

111-67-1

Product Name

cis-2-Octene

IUPAC Name

oct-2-ene

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

InChI

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3,5H,4,6-8H2,1-2H3

InChI Key

ILPBINAXDRFYPL-HWKANZROSA-N

SMILES

CCCCCC=CC

Canonical SMILES

CCCCCC=CC

Isomeric SMILES

CCCCC/C=C/C

Reference Material and Catalyst Development

Oct-2-ene serves as a reference material for various analytical techniques used in scientific research. Its well-defined structure and readily available pure forms make it suitable for calibrating and validating instruments like:

  • Gas chromatography (GC): This technique separates and identifies volatile compounds based on their interaction with a stationary phase. Oct-2-ene is a common standard used to assess GC column performance and retention times. Source: Journal of Chromatography A, Volume 856, Issue 1-2, 1999, Pages 221-239:
  • Nuclear magnetic resonance (NMR) spectroscopy: This method provides detailed information about the structure and environment of molecules. Oct-2-ene is employed as a reference for chemical shift calibration in various NMR experiments. Source: Magnetic Resonance in Chemistry, Volume 40, Issue 12, 2002, Pages 891-893:

Furthermore, oct-2-ene shows potential as a ligand (molecule that binds to a central metal atom) in the development of new catalysts for various chemical reactions. Research explores its ability to influence the activity and selectivity of catalysts in processes like:

  • Hydroformylation: This reaction converts alkenes into aldehydes using carbon monoxide and hydrogen gas. Specific catalysts incorporating oct-2-ene are being investigated for their efficiency and product yield. Source: Journal of Molecular Catalysis A: Chemical, Volume 214, Issues 1-2, 2004, Pages 191-197:
  • Polymerization: The process of forming polymers from monomers. Studies explore the use of oct-2-ene-based catalysts for the controlled synthesis of specific polymers with desired properties. Source: Journal of Organometallic Chemistry, Volume 689, Issues 1-2, 2004, Pages 157-167:

Cis-2-Octene is an organic compound with the molecular formula C8H16C_8H_{16} and a molecular weight of approximately 112.22 g/mol. It is classified as an alkene, specifically a linear octene, and is characterized by the presence of a double bond between the second and third carbon atoms in its chain. The "cis" designation indicates that the two substituents attached to the double bond are on the same side, which influences its physical and chemical properties. This compound appears as a colorless to nearly colorless liquid at room temperature, with a boiling point of around 126 °C and a flash point of 21 °C, indicating that it is flammable and must be handled with care .

  • Flammability: Oct-2-ene is a flammable liquid with a low flash point (around -12 °C) []. It can readily ignite and poses a fire hazard.
  • Toxicity: Oct-2-ene is considered to be moderately toxic upon inhalation or ingestion. It may cause irritation of the respiratory system and skin [].
  • Reactivity: Oct-2-ene can react violently with strong oxidizing agents.
Typical for alkenes, including:

  • Hydrogenation: Addition of hydrogen across the double bond to form octane.
  • Halogenation: Reaction with halogens such as bromine or chlorine to produce vicinal dihalides.
  • Hydroboration-Oxidation: Conversion to alcohols through the addition of borane followed by oxidation.
  • Polymerization: Under certain conditions, cis-2-octene can polymerize to form larger oligomers or polymers.

These reactions demonstrate the reactivity of alkenes due to their unsaturation, allowing for various synthetic applications .

Cis-2-Octene can be synthesized through several methods:

  • Alkylation of Alkenes: Utilizing reactions involving alkyl halides and alkenes under specific conditions.
  • Dehydrohalogenation: From corresponding haloalkanes through elimination reactions.
  • Catalytic Cracking: In petroleum refining processes where larger hydrocarbons are broken down into smaller alkenes.
  • Isomerization: Converting trans-2-octene to cis-2-octene using acid-catalyzed reactions .

Cis-2-Octene has various applications in industry:

  • Chemical Intermediates: It serves as a precursor for synthesizing alcohols, surfactants, and other organic compounds.
  • Polymer Production: Used in making polymers such as polyethylene through polymerization processes.
  • Flavors and Fragrances: It may be utilized in the formulation of certain flavors and fragrances due to its chemical structure.

The versatility of cis-2-octene makes it valuable in both chemical manufacturing and specialty applications .

Interaction studies involving cis-2-octene primarily focus on its reactivity with other chemicals rather than biological interactions. Research indicates that its double bond allows it to participate in various addition reactions with electrophiles, which can lead to complex mixtures when used in synthetic applications. Additionally, studies on its polymerization behavior highlight how it interacts under different catalytic conditions .

Cis-2-Octene is part of a broader class of octenes, including trans-2-octene and 1-octene. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeBoiling Point (°C)Flash Point (°C)Key Characteristics
Cis-2-OcteneAlkene12621Has a cis configuration contributing to specific reactivity.
Trans-2-OcteneAlkene12522Trans configuration leads to different physical properties.
1-OcteneAlkene12125Terminal alkene with different reactivity patterns compared to internal alkenes like cis-2-octene.

Cis-2-Octene's unique configuration affects its physical properties and reactivity compared to its isomers, making it suitable for specific industrial applications where these characteristics are advantageous .

XLogP3

3.7

Boiling Point

124.0 °C

LogP

4.51 (LogP)

Melting Point

-80.0 °C

UNII

G13G1YR8YW

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (86.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H411 (84.44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

16.34 mmHg

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

13389-42-9
7642-04-8
111-67-1

Wikipedia

(E)-2-octene
2-octene

General Manufacturing Information

2-Octene: ACTIVE

Dates

Modify: 2023-08-15
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

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